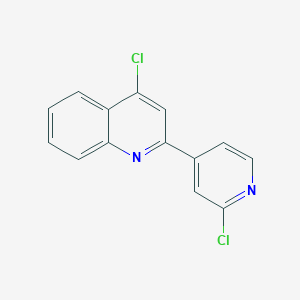
4-chloro-2-(2-chloropyridin-4-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-(2-chloropyridin-4-yl)quinoline is a heterocyclic aromatic compound that contains both quinoline and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2-chloropyridin-4-yl)quinoline typically involves the reaction of 2-chloro-4-pyridinylmethanol with a suitable quinoline derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-chloro-2-(2-chloropyridin-4-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
科学研究应用
4-chloro-2-(2-chloropyridin-4-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-chloro-2-(2-chloropyridin-4-yl)quinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(2-chloro-pyridin-4-yl)-quinazoline
- 2-Chloro-4-hydrazinopyridine
- 4-Chloro-2-pyridinemethanol
Uniqueness
4-chloro-2-(2-chloropyridin-4-yl)quinoline is unique due to its specific combination of quinoline and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H8Cl2N2 |
|---|---|
分子量 |
275.1 g/mol |
IUPAC 名称 |
4-chloro-2-(2-chloropyridin-4-yl)quinoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-11-8-13(9-5-6-17-14(16)7-9)18-12-4-2-1-3-10(11)12/h1-8H |
InChI 键 |
NQTVSPWQETZNLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=NC=C3)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyridine, 2,6-bis[2-(4-nitrophenyl)ethenyl]-](/img/structure/B8628927.png)
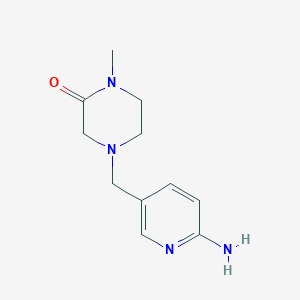
![Thiazole, 5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8628937.png)
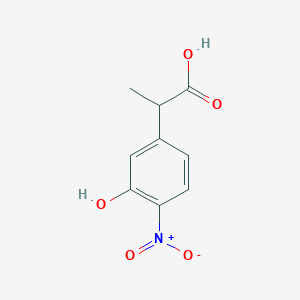
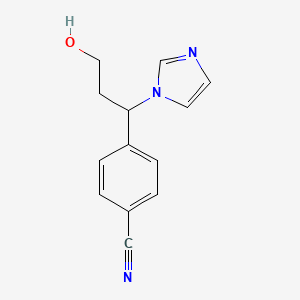
![4,6-Dichloro-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B8628956.png)
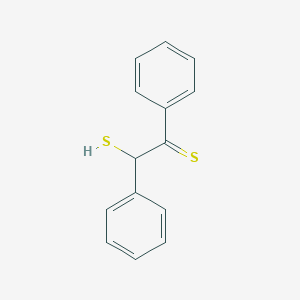
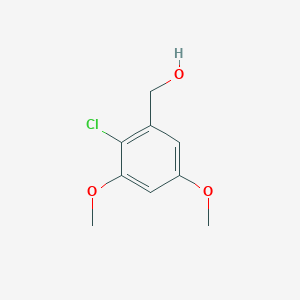
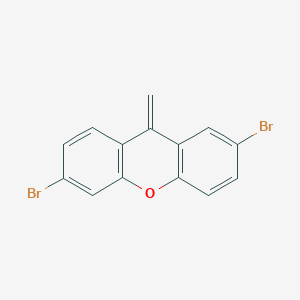
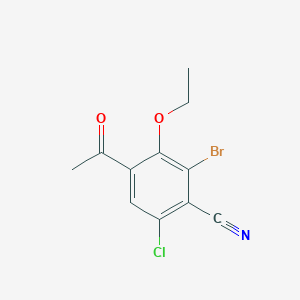
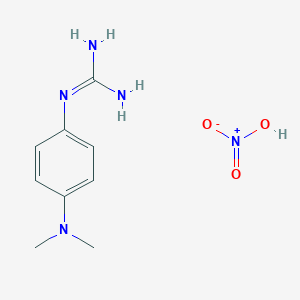
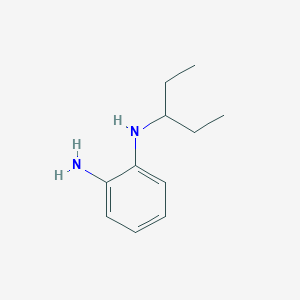
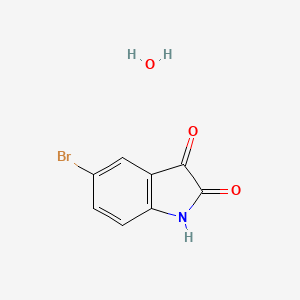
![(alphaS,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; [S-(R*,S*)]-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol](/img/structure/B8629013.png)
